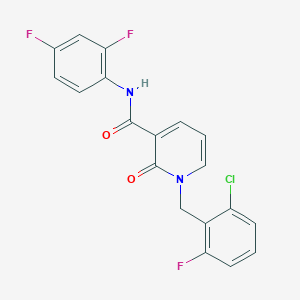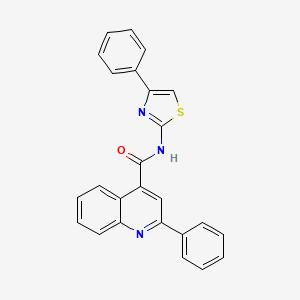
2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide” is a complex organic molecule that contains several functional groups. It has a quinoline group, a thiazole group, and two phenyl groups . These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a thiazole ring, and two phenyl rings . The positions and orientations of these groups could significantly affect the compound’s properties and biological activity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present . The phenyl groups might undergo electrophilic aromatic substitution, while the carbonyl group in the carboxamide could be involved in nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar carboxamide group could enhance solubility in polar solvents .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Some thiazole derivatives have shown significant analgesic activities . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or by interfering with the brain’s interpretation of the signals.
Anti-inflammatory Activity
Thiazole derivatives have been found to have anti-inflammatory properties . Anti-inflammatory drugs are used to treat inflammation, a condition that can lead to pain, redness, warmth, and swelling.
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial activities . Antimicrobials are agents that kill microorganisms or stop their growth.
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties . Antifungal drugs are used to treat fungal infections, which can occur in any part of the body.
Antiviral Activity
Thiazole derivatives have shown antiviral activities . Antiviral drugs are a type of medication used specifically for treating viral infections.
Diuretic Activity
Thiazole derivatives have been found to have diuretic properties . Diuretics are substances that help promote diuresis, the increased production of urine.
Antitumor or Cytotoxic Activity
Thiazole derivatives have shown antitumor or cytotoxic activities . These compounds can inhibit the growth of tumors and can kill tumor cells.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting on a variety of targets such as antimicrobial, antifungal, anti-inflammatory, and antitumor targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological outcomes . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The physico-chemical properties of thiazole derivatives, such as water solubility, can impact their bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3OS/c29-24(28-25-27-23(16-30-25)18-11-5-2-6-12-18)20-15-22(17-9-3-1-4-10-17)26-21-14-8-7-13-19(20)21/h1-16H,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRNLWURNAOKMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

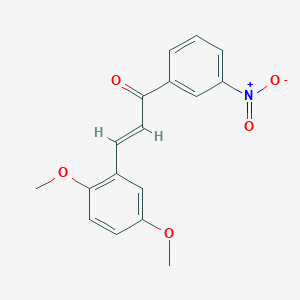
![3,9-Dimethyl-7-(2-methylprop-2-enyl)-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2849192.png)
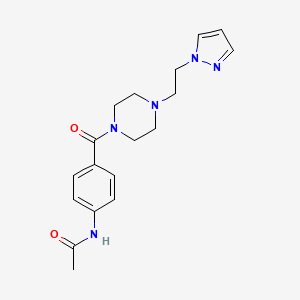
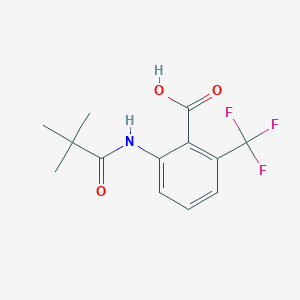
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)urea](/img/structure/B2849198.png)
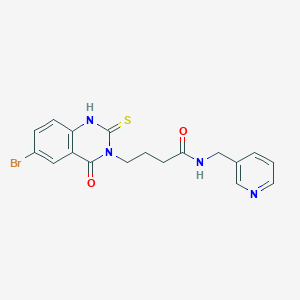
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2849201.png)
![methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2849202.png)
![1,4,5-Triazatricyclo[5.2.2.0,2,6]undec-5-ene-4-carbothioamide](/img/structure/B2849203.png)

